1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione
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Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the specific substituents on the ring. For example, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Scientific Research Applications
Synthesis and Chemical Properties
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione and its analogs have been a focal point in synthetic chemistry due to their versatile applications. The synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones showcases the chemical's utility in generating complex molecules, with potential implications in drug development and materials science (Jones et al., 1990). Furthermore, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones from pyrrolidine-2,4-diones highlights their significance in creating dipeptide analogues with high yield and enantiopurity (Hosseini et al., 2006).
Computational Chemistry and Molecular Analysis
A computational study on a similar Mannich base, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, revealed its antioxidant activity through detailed vibrational analysis and molecular structure evaluation. This research not only underscores the compound's antioxidant properties but also provides insights into its electronic structure and potential sites for electrophilic and nucleophilic reactions (Boobalan et al., 2014).
Polymer Science and Materials Engineering
The chemical's utility extends to the synthesis of polymers and materials engineering. For instance, its derivatives have been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing a one-pot procedure that could have implications for polymer chemistry and the development of new materials (Cal et al., 2012). Additionally, the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units highlights its application in enhancing the efficiency of polymer solar cells (Hu et al., 2015).
Bioactive Compound Development
Research has also focused on the bioactivity of derivatives, such as the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which form hydrogen-bonded dimers. These studies not only contribute to our understanding of the structural properties of these compounds but also their potential in developing new bioactive molecules (Opozda et al., 2006).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . For instance, some pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, can interact with biological targets in a manner influenced by their stereochemistry . The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to proteins, resulting in varied biological profiles .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence the adme properties of drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and enzyme inhibitory effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-methoxyanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCCEHGFGFOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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